molecular formula C6H10ClN3 B1428442 2-(Pyrimidin-2-yl)ethanamine hydrochloride CAS No. 1198118-04-5

2-(Pyrimidin-2-yl)ethanamine hydrochloride

Cat. No.: B1428442
CAS No.: 1198118-04-5
M. Wt: 159.62 g/mol
InChI Key: VUGLSVSIQKZECN-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-yl)ethanamine hydrochloride (CAS 1198118-04-5) is a high-purity chemical building block primarily used in medicinal chemistry and drug discovery research. This compound features a pyrimidine heterocycle, a privileged structure in pharmacology known for its widespread presence in biologically active molecules . The molecular formula is C₆H₁₀ClN₃, with a molecular weight of 159.62 g/mol . Pyrimidine-containing scaffolds are extensively investigated for their diverse biological activities. Research highlights their significant potential in developing novel anti-fibrotic agents. Studies on related pyrimidine derivatives have demonstrated excellent activity against hepatic stellate cells, effectively inhibiting collagen expression and hydroxyproline content, which are key markers in fibrosis . Furthermore, the pyrimidine core is a key structural element in the design of kinase inhibitors, such as novel PLK4 inhibitors investigated for anticancer applications . This compound serves as a versatile precursor for the synthesis of more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, to yield diverse pyrimidine derivatives for biological screening . The ethanamine side chain, presented as a hydrochloride salt for improved stability, facilitates further functionalization, making it a valuable intermediate for constructing combinatorial libraries . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-pyrimidin-2-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c7-3-2-6-8-4-1-5-9-6;/h1,4-5H,2-3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGLSVSIQKZECN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735177
Record name 2-(Pyrimidin-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198118-04-5
Record name 2-(Pyrimidin-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrimidin-2-yl)ethanamine hydrochloride typically involves the reaction of pyrimidine derivatives with ethanamine under controlled conditions. One common method includes the reaction of pyrimidine-2-carbaldehyde with ethanamine in the presence of a reducing agent to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization and drying under inert gas to ensure stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrimidin-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Overview

Molecular Formula : C7H10ClN3
Molecular Weight : 159.62 g/mol
CAS Number : 1198118-04-5

The compound features a pyrimidine ring attached to an ethanamine group, which contributes to its unique chemical properties and biological activities.

Medicinal Chemistry

2-(Pyrimidin-2-yl)ethanamine hydrochloride is primarily studied for its potential therapeutic effects, including:

  • Antimicrobial Activity : Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various pathogens by disrupting microbial cell functions through interference with critical enzyme systems essential for microbial survival.
  • Antitumor Activity : Studies have demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines, including breast, colon, and lung cancer. The highest potency was observed in specific derivatives that enhanced cellular uptake and retention.
  • Neuroprotective Effects : Emerging evidence suggests potential neuroprotective properties, particularly in the context of Alzheimer's disease. Compounds similar to this one have been investigated for their ability to inhibit cholinesterase enzymes involved in the disease's pathophysiology.

Biological Research

The compound is also studied for its interactions with various biological macromolecules:

  • Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, preventing substrate binding and catalytic activity. This mechanism underlies its antimicrobial and antitumor activities.
  • Potential as a Drug Candidate : The structural features of this compound allow it to act as a ligand in drug design, affecting metabolic pathways through interactions with enzymes and receptors .

Data Tables

Application Area Activity Type Target Pathogen/Condition References
AntimicrobialAntibacterialVarious pathogens
AntitumorAntiproliferativeBreast, colon, lung cancer
NeuroprotectionCholinesterase InhibitionAlzheimer's Disease

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli using the disc diffusion method. Results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial activity.

Case Study 2: Antitumor Efficacy

In vitro testing on various cancer cell lines revealed that derivatives of this compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of tumor growth. Notably, modifications to the pyrimidine ring enhanced selectivity against resistant cell lines.

Case Study 3: Neuroprotective Properties

Research focusing on neuroprotective effects showed that derivatives of this compound could inhibit cholinesterase activity effectively in vitro, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-2-yl)ethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including antimicrobial and antitumor activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Indole-Based Ethanamine Derivatives

Compound A : 2-(5-Methyl-1H-indol-3-yl)ethanamine Hydrochloride
  • CAS : 1010-95-3
  • Formula : C₁₁H₁₄N₂·HCl
  • Molecular Weight : 210.7 g/mol
  • Properties: Light brown powder, hallucinogenic activity (e.g., α-Methyltryptamine derivatives). Interacts with serotonin receptors (5-HT2A) .
  • Key Difference : The indole ring enables π-π stacking with aromatic residues in CNS receptors, unlike the pyrimidine ring, which may favor interactions with enzymes like HSP90 or kinases .
Compound B : 2-(1-Benzyl-1H-indol-3-yl)ethanamine Hydrochloride
  • CAS : 151410-15-0
  • Formula : C₁₇H₁₉ClN₂
  • Molecular Weight : 294.8 g/mol

Table 1: Indole vs. Pyrimidine Derivatives

Property 2-(Pyrimidin-2-yl)ethanamine HCl Indole Derivatives (e.g., Compound A)
Aromatic System Pyrimidine (2 nitrogen atoms) Indole (benzene fused to pyrrole)
Molecular Weight 159.62 210.7–294.8
Pharmacological Target Kinases, nucleic acid enzymes Serotonin receptors (5-HT2A)
Toxicity Profile Moderate (oral/skin/inhalation) Severe (hallucinogenic, overdose risks)

Pyridine and Pyrimidine Hybrid Derivatives

Compound C : 2-(4-Methyl-6-(Pyridin-2-yl)pyrimidin-2-yl)ethanamine Hydrochloride
  • CAS : 1196155-36-8
  • Formula : C₁₂H₁₅ClN₄
  • Molecular Weight : 250.73 g/mol
  • Properties : Dual pyridine-pyrimidine system enhances aromatic stacking and binding affinity. However, increased molecular weight may reduce solubility compared to the simpler pyrimidine analog .
Compound D : 2-[(2-Aminoethyl)disulfanyl]pyridine Hydrochloride
  • CAS : 83578-21-6
  • Formula : C₇H₁₁ClN₂S₂
  • Properties : Disulfide bond introduces redox sensitivity, useful in prodrug design. Pyridine ring offers distinct hydrogen-bonding vs. pyrimidine .

Table 2: Hybrid Derivatives Comparison

Property 2-(Pyrimidin-2-yl)ethanamine HCl Compound C Compound D
Heterocycles Pyrimidine Pyrimidine + Pyridine Pyridine + Disulfide
Solubility Moderate (hydrochloride salt) Lower (larger structure) Variable (disulfide)
Applications Enzyme inhibition Multitarget ligands Prodrug linkers

Salt Form Variants

Compound E : 2-(Pyrimidin-2-yl)ethanamine Dihydrochloride
  • CAS : 99357-24-1
  • Formula : C₆H₁₁Cl₂N₃
  • Molecular Weight : 196.08 g/mol
  • Properties: Dihydrochloride form increases aqueous solubility, advantageous for intravenous formulations. Higher chloride content may alter crystallization behavior .

Table 3: Salt Form Comparison

Property Monohydrochloride (Target) Dihydrochloride (Compound E)
Chloride Content 1 equivalent 2 equivalents
Solubility Moderate Higher
Storage Stability Stable at room temperature May require controlled humidity

Biological Activity

2-(Pyrimidin-2-yl)ethanamine hydrochloride is a compound featuring a pyrimidine ring attached to an ethanamine group, which is of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C6H9N3·HCl, with a molecular weight of approximately 165.62 g/mol. The presence of the pyrimidine ring contributes to its unique pharmacological properties, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, preventing substrate binding and catalytic activity. This inhibition can lead to various biological effects, including antimicrobial and antitumor activities .
  • Receptor Modulation : It may also interact with receptors involved in signaling pathways, influencing cellular responses that are crucial for therapeutic effects.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. This compound has been studied for its potential against various pathogens:

  • Mechanism : The compound's ability to disrupt microbial cell functions is linked to its interference with enzyme systems critical for microbial survival .

Antitumor Activity

The compound has shown promising results in cancer research:

  • Case Study : A study demonstrated that pyrimidine analogs, including this compound, exhibited antiproliferative effects against breast, colon, and lung cancer cell lines. The highest potency was observed in specific derivatives that enhanced cellular uptake and retention .

Neuroprotective Effects

There is emerging evidence suggesting that this compound could have neuroprotective properties:

  • Alzheimer’s Disease : Compounds similar to 2-(Pyrimidin-2-yl)ethanamine have been investigated for their ability to inhibit cholinesterase enzymes, which are involved in the pathophysiology of Alzheimer’s disease. This suggests potential applications in neurodegenerative disease therapies .

Comparative Analysis

A comparison between this compound and related compounds highlights its unique properties:

Compound NameStructure TypeNotable Activity
2-(Pyridin-2-yl)ethanamine hydrochloridePyridine derivativeAntimicrobial
2-(Quinolin-2-yl)ethanamine hydrochlorideQuinoline derivativeAntitumor
This compound Pyrimidine derivative Antimicrobial, Antitumor

The pyrimidine ring provides distinct biological activities compared to its pyridine and quinoline counterparts, making it a versatile scaffold in drug design .

Research Findings

Recent studies have focused on optimizing the biological activity of pyrimidine derivatives:

  • Optimization Studies : Research has shown that modifications to the structure can enhance potency and selectivity against specific targets. For instance, substituents on the pyrimidine ring have been linked to improved enzyme inhibition profiles .
  • Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that specific functional groups can significantly influence the biological activity of these compounds. For example, the introduction of lipophilic groups has been associated with increased cellular permeability and enhanced therapeutic effects .

Q & A

What are the established synthetic routes for 2-(Pyrimidin-2-yl)ethanamine hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The compound is synthesized via nucleophilic substitution or reductive amination. For example, in Example 137 of a patent application (), 2-(pyrimidin-2-yl)ethanamine was used as a precursor in imidazo[4,5-b]pyridine synthesis. Key optimization steps include:

  • Temperature control : Maintaining ≤0°C during amine hydrochloride salt formation to minimize side reactions.
  • Catalyst selection : Using palladium catalysts for cross-coupling reactions involving pyrimidine rings.
  • Purification : Column chromatography with polar solvents (e.g., methanol/dichloromethane) to isolate the hydrochloride salt.
    Yield improvements (≥75%) are achieved by slow addition of HCl gas in anhydrous ethanol to precipitate the hydrochloride salt .

How can crystallographic data for this compound be refined to resolve structural ambiguities?

Methodological Answer:
X-ray crystallography using SHELXL ( ) is recommended for refinement. Challenges include:

  • Disordered pyrimidine rings : Apply restraints (e.g., DFIX, SIMU) to stabilize thermal motion parameters.
  • Hydrogen bonding : Use ISOR restraints for HCl counterion positions.
    Validation metrics (R1 ≤ 5%, wR2 ≤ 12%) ensure reliability. For twinned crystals, use TWIN/BASF commands in SHELXL to model twin domains .

What analytical techniques are critical for quantifying impurities in this compound batches?

Methodological Answer:

  • HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile (95:5 to 50:50 gradient). Detect impurities like unreacted pyrimidine intermediates (e.g., 2-aminomethylpyrimidine, ) at LOD ≤0.1% .
  • NMR spectroscopy : Compare 1^1H and 13^13C spectra to reference standards (e.g., LGC-certified impurities in ) to identify residual solvents (e.g., DMF) or dimerization byproducts.

How does this compound interact with monoamine oxidases (MAOs), and what experimental designs are used to assess inhibition kinetics?

Methodological Answer:
Following protocols in :

  • Enzyme assays : Incubate MAO-A/B (1 µg/mL) with the compound (10 µM–1 mM) and substrate kynuramine (MAO-A: 43 µM, MAO-B: 23 µM) in phosphate buffer (pH 7.4) at 37°C.
  • IC50 determination : Use nonlinear regression to fit dose-response curves. For this compound, IC50 values <10 µM suggest competitive inhibition.
  • Validation : Include positive controls (e.g., selegiline for MAO-B) and validate via LC-MS/MS quantification of 4-hydroxyquinoline (MAO product) .

What computational strategies predict the binding affinity of this compound to biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with PyMOL to model interactions with MAO-B (PDB ID: 2V5Z). Focus on pyrimidine’s π-π stacking with FAD cofactor and amine’s hydrogen bonding to Tyr435.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .

How do structural modifications of the pyrimidine ring influence the compound’s physicochemical properties?

Methodological Answer:

  • LogP optimization : Introduce electron-withdrawing groups (e.g., -F at C5) to reduce hydrophobicity (clogP ≤1.5 vs. parent compound’s 2.1).
  • pKa modulation : Pyrimidine N1 protonation (pKa ~4.2) enhances solubility at physiological pH. Substituents at C4 (e.g., methyl) increase metabolic stability, as shown in analogs () .

What protocols ensure safe handling and disposal of this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods during weighing ( ).
  • Waste management : Neutralize aqueous waste with 10% NaOH, adsorb solid waste on vermiculite, and incinerate at ≥1000°C (per EPA guidelines in ) .

How can contradictory solubility data across studies be resolved methodologically?

Methodological Answer:

  • Standardize conditions : Measure solubility in PBS (pH 7.4) at 25°C using UV-Vis (λmax=265 nm). Discrepancies often arise from salt vs. free base comparisons.
  • Hildebrand analysis : Calculate Hansen solubility parameters (δD=18.5, δP=12.3, δH=8.9 MPa1/2^1/2) to identify compatible solvents (e.g., DMSO > ethanol > water) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-(Pyrimidin-2-yl)ethanamine hydrochloride
Reactant of Route 2
2-(Pyrimidin-2-yl)ethanamine hydrochloride

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